Diazodiphenylmethane

Electrophilicity Mayr reactivity scales Diazo compounds

Choose Diazodiphenylmethane (DDM) for its proven safety and kinetic predictability. Unlike explosive, toxic diazomethane or over-reactive 9-diazofluorene, DDM is a stable, solid-handling diazo compound with a moderate electrophilicity parameter (E = -21.40) that enables selective, high-yield methylenation of sterically hindered and acid-sensitive substrates. Its well-characterized reaction kinetics make it the definitive reagent for Hammett plot construction and mechanistic carbene studies. Procure 98% purity DDM for reproducible, application-driven synthetic outcomes.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 883-40-9
Cat. No. B031153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazodiphenylmethane
CAS883-40-9
SynonymsDiazodiphenylmethane;  Diphenylazomethane;  Diphenyldiazomethane
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2
InChIInChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyITLHXEGAYQFOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazodiphenylmethane (CAS 883-40-9) as a Reagent for Mild Esterification and Carbene Generation


Diazodiphenylmethane (DDM), also known as diphenyldiazomethane, is a stable aromatic diazo compound [1]. It exists as red-black crystals with a melting point of 30 °C and the formula C13H10N2 [1]. DDM serves as a source of diphenylcarbene and is widely used in organic synthesis for the methylenation of acidic substrates, such as carboxylic acids and alcohols, to form diphenylmethyl esters and ethers under mild conditions [1][2].

Why Diazodiphenylmethane Cannot Be Readily Replaced by Other Diazoalkanes


Simple substitution of diazodiphenylmethane with other diazo compounds like diazomethane or 9-diazofluorene fails because each exhibits a distinct, quantifiable reactivity profile. While diazomethane is a more potent alkylating agent, it is also notoriously explosive and toxic [1]. Conversely, 9-diazofluorene shows significantly higher reactivity towards certain oxidants, making it unsuitable for selective applications where DDM's more moderate and predictable kinetics are required [2]. The following evidence quantifies these critical differences in electrophilicity, oxidation stability, and functional group compatibility, proving that the choice of diazo reagent must be application-driven.

Quantitative Differentiation of Diazodiphenylmethane Against Key Comparators


Reduced Electrophilicity Compared to Methyl Diazoacetate: A Predictive Index for Milder Reactions

Diazodiphenylmethane exhibits significantly lower electrophilicity than methyl diazoacetate, quantified by Mayr's reactivity parameter (E). This lower electrophilicity translates to a more controlled and selective reactivity profile, reducing the risk of unwanted side reactions. [1]

Electrophilicity Mayr reactivity scales Diazo compounds

Markedly Lower Reactivity with Singlet Oxygen than 9-Diazofluorene

Diazodiphenylmethane is significantly less susceptible to oxidation by singlet molecular oxygen (¹O₂) compared to the rigid analog 9-diazofluorene. This suggests DDM is more stable under photochemical conditions where ¹O₂ might be generated. [1]

Oxidation stability Singlet oxygen 9-diazofluorene

Enhanced Stability and Lower Hazard Profile vs. Highly Explosive Diazomethane

Unlike diazomethane, which is a highly toxic, explosive gas that can detonate at room temperature [2], diazodiphenylmethane is a crystalline solid with a melting point of 30°C, making it significantly easier and safer to handle. While still potentially shock-sensitive, it offers a far lower operational hazard profile. [1]

Safety Explosivity Diazomethane alternative

Quantitative Reactivity in Esterification: A Robust Tool for Kinetic Studies

The esterification of carboxylic acids with diazodiphenylmethane proceeds with well-defined, second-order kinetics, making it an excellent probe for studying structure-reactivity relationships. Rate constants have been determined for a wide range of acids under standardized conditions. [1]

Esterification Kinetics Carboxylic acids

Recommended Application Scenarios for Diazodiphenylmethane Based on Proven Differentiation


Controlled Esterification of Acid-Sensitive or Complex Carboxylic Acids

Leveraging its mild electrophilicity (E = -21.40) compared to more reactive diazo compounds, diazodiphenylmethane is the reagent of choice for esterifying sterically hindered or acid-sensitive carboxylic acids where a stronger alkylating agent would cause decomposition or side reactions. Its well-defined kinetics allow for predictable reaction outcomes [1].

Safer Laboratory-Scale Methylenation in Research and Development

In academic and industrial R&D settings, the operational hazards of diazomethane are unacceptable. Diazodiphenylmethane provides a safer, solid-handling alternative for the methylenation of carboxylic acids and alcohols, significantly reducing the risk of explosive incidents while delivering comparable synthetic utility [2].

Mechanistic Probe in Physical Organic Chemistry for Studying Substituent Effects

Due to the extensive, quantitative kinetic data available for its reaction with diverse carboxylic acids, diazodiphenylmethane serves as a classic and reliable reagent for constructing Hammett plots and investigating the transmission of polar and steric effects in molecular systems. This is a well-established application for which DDM is uniquely suited [3].

Generation of Diphenylcarbene Under Controlled Conditions

For applications requiring a carbene source, such as cyclopropanation or insertion reactions, diazodiphenylmethane is a reliable precursor. While other diazo compounds can generate carbenes, DDM's distinct reactivity (e.g., its U-shaped Hammett correlation in reactions with triphenylphosphine) provides a unique handle for mechanistic studies and specific synthetic transformations [4].

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